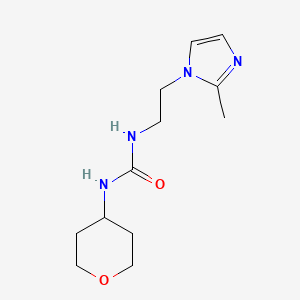

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action and physiological effects. In

Scientific Research Applications

Drug Development

Imidazole rings are present in many pharmaceuticals due to their versatility and biological significance. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The imidazole moiety is a part of many drugs, such as metronidazole and miconazole, which are used to treat infections. The urea component is often utilized in medicinal chemistry to increase solubility and enhance drug delivery .

Agricultural Chemistry

Urea derivatives are commonly used in agriculture as a source of nitrogen for plant nutrition. The imidazole ring can be incorporated into pesticides and fungicides due to its bioactivity. Research into imidazole-containing compounds has shown potential for developing new agrochemicals with improved efficacy and reduced environmental impact .

Material Science

Imidazole and its derivatives can act as curing agents for epoxy resins, which are used in high-performance materials for aerospace and electronics. The addition of urea can modify the thermal and mechanical properties of these materials, potentially leading to innovations in material design and engineering .

Catalysis

Imidazole derivatives are known to serve as catalysts in chemical reactions due to their ability to donate and accept electrons. They can be used in a variety of catalytic processes, including organic synthesis and polymerization reactions. The urea group can also play a role in catalysis by stabilizing transition states and intermediates .

Analytical Chemistry

In analytical chemistry, imidazole derivatives can be used as pH indicators or components in chromatography reagents. They may also serve as a molecular scaffold for developing new types of sensors and assays, particularly in the detection of ions or small molecules .

Biochemistry Research

The imidazole ring is a key component of biological molecules such as histidine and histamine. Studying imidazole-containing compounds can provide insights into enzyme mechanisms and receptor-ligand interactions. Urea derivatives are used in protein denaturation studies and can help in understanding protein folding and structure .

Environmental Science

Imidazole derivatives can be explored for environmental applications, such as the removal of heavy metals from wastewater. The chelating ability of imidazole can be harnessed to create more effective and selective filtration systems. Urea-based compounds are also investigated for their potential in carbon capture and storage technologies .

Nanotechnology

The unique properties of imidazole and urea groups can be utilized in the field of nanotechnology. They can be used to fabricate nanoscale devices and materials with specific functions, such as drug delivery systems or nanosensors. The ability to fine-tune the electronic and structural properties of these compounds is crucial for advancing nanotechnology applications .

properties

IUPAC Name |

1-[2-(2-methylimidazol-1-yl)ethyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-10-13-4-6-16(10)7-5-14-12(17)15-11-2-8-18-9-3-11/h4,6,11H,2-3,5,7-9H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUHJGKWGTYOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)

![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)

![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)

![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)

![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)